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Compound of Interest

Compound Name: PUMA BH3

Cat. No.: B15582536

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cloning, expression, and
purification of the pro-apoptotic PUMA (p53 upregulated modulator of apoptosis) BH3 (Bcl-2
homology 3) domain. The protocols detailed below are intended for research purposes and can
be adapted for various applications, including structural biology, drug screening, and functional
assays.

Introduction

The PUMA protein is a critical mediator of apoptosis, induced by a variety of stress signals,
including DNA damage and oncogene activation.[1][2][3] Its pro-apoptotic activity is primarily
mediated by its BH3 domain, which allows it to bind to and antagonize anti-apoptotic Bcl-2
family proteins, such as Bcl-xL, Mcl-1, and Bcl-2.[1][3] This interaction liberates pro-apoptotic
effector proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization
and subsequent cell death.[3] The ability of the PUMA BH3 domain to potently induce
apoptosis makes it a significant target for cancer therapy and drug development.

This document outlines the necessary steps to produce recombinant PUMA BH3 domain in
Escherichia coli using two common expression systems: the pGEX vector system for N-
terminal Glutathione S-transferase (GST) fusion proteins and the pET vector system for N-
terminal hexa-histidine (His6) tagged proteins.
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Data Presentation
Quantitative Data Summary

The following tables summarize key quantitative data related to the PUMA BH3 domain,
gathered from published literature.

Table 1: Binding Affinities of PUMA BH3 Domain

o Dissociation
Binding Partner Method Reference
Constant (KD)

Surface Plasmon
Bak 26 £ 5 nM [1]
Resonance (SPR)

o Not explicitly stated,
Isothermal Titration

Bcl-xL ) but potent binding is [4]
Calorimetry (ITC)
reported.
Isothermal Titration High affinity, within the
Mcl-1 _ [5]
Calorimetry (ITC) nanomolar range.

Table 2: Representative Protein Yields for GST-tagged Proteins in E. coli

Expression System Typical Yield Range Reference

pGEX vectors 1 - 10 mg/L of culture

Note: Protein yields are highly dependent on the specific protein, expression conditions, and
purification protocol.

Experimental Protocols
Protocol 1: Cloning of the PUMA BH3 Domain

This protocol describes the amplification of the PUMA BH3 domain from a human cDNA library
and its subsequent cloning into pGEX-4T-1 and pET-28a(+) expression vectors.

1.1 Primer Design
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The human PUMAa« isoform (GenBank Accession No. NM_001127242) is used as a template
for primer design. The BH3 domain of PUMA corresponds to amino acids 130-155.[5] Primers
are designed to amplify this region and include restriction sites for directional cloning into the
multiple cloning sites (MCS) of the target vectors.

e pGEX-4T-1: Uses BamHI (forward primer) and EcoRI (reverse primer) restriction sites.
e pET-28a(+): Uses Ndel (forward primer) and Xhol (reverse primer) restriction sites.
Forward Primer Design (with BamHI and Ndel sites):
e pPGEX-Fwd: 5'- CGC GGATCC GAG GAG CAATGG GTC CAC GAG -3
o GGATCC is the recognition site for BamHI.
e pET-Fwd: 5'- GGAATT C CATATG GAG GAG CAATGG GTC CAC GAG -3
o CATATG is the recognition site for Ndel.
Reverse Primer Design (with EcoRI and Xhol sites and a stop codon):
e pGEX-Rev: 5'- CCG GAATTCTCACGC TCG GTC GCG GAG GCG -3
o GAATTC is the recognition site for EcoRI.
o TCAIs a stop codon.
e pET-Rev: 5- CCG CTCGAGTCA CGC TCG GTC GCG GAG GCG -3'
o CTCGAG is the recognition site for Xhol.
o TCAIs a stop codon.
1.2 PCR Amplification
o Template: Human cDNA library or a plasmid containing the full-length PUMA cDNA.

o Polymerase: High-fidelity DNA polymerase (e.g., Phusion).
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e PCR Reaction Mix (50 pL):

o

5x Phusion HF Buffer: 10 pL

o 10 mM dNTPs: 1 pL

o Forward Primer (10 uM): 2.5 pL

o Reverse Primer (10 uM): 2.5 pL

o Template DNA: 10-50 ng

o Phusion DNA Polymerase: 0.5 uL

o Nuclease-free water: to 50 pL

e PCR Cycling Conditions:

o |nitial Denaturation: 98°C for 30 seconds

o 30 Cycles:

= Denaturation: 98°C for 10 seconds

» Annealing: 62°C for 30 seconds

» Extension: 72°C for 15 seconds

o Final Extension: 72°C for 5 minutes

o Hold: 4°C

1.3 Restriction Digest and Ligation

o Purify the PCR product using a PCR purification Kkit.

» Digest the purified PCR product and the corresponding expression vector (0GEX-4T-1 or
pET-28a(+)) with the appropriate restriction enzymes in a double digest reaction.
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o Purify the digested vector and insert from an agarose gel using a gel extraction Kit.

o Perform a ligation reaction using T4 DNA ligase to insert the PUMA BH3 domain into the
digested vector.

1.4 Transformation

Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5q).

Plate the transformed cells on LB agar plates containing the appropriate antibiotic (Ampicillin
for pGEX, Kanamycin for pET).

Incubate overnight at 37°C.

Screen colonies by colony PCR and confirm positive clones by Sanger sequencing.

Protocol 2: Expression of GST-PUMA BH3

2.1 Transformation into Expression Host

o Transform the confirmed pGEX-4T-1-PUMA_BHS3 plasmid into a suitable E. coli expression
strain, such as BL21(DE3).[5]

e Plate on LB agar with ampicillin and incubate overnight at 37°C.
2.2 Protein Expression

 Inoculate a single colony into 10 mL of LB medium with 100 pg/mL ampicillin and grow
overnight at 37°C with shaking.

e The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until
the OD600 reaches 0.6-0.8.

 Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[6]

» Continue to grow the culture for an additional 3-5 hours at 37°C or overnight at a lower
temperature (e.g., 18-25°C) to improve protein solubility.[6][7]

2.3 Cell Lysis
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Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (PBS, pH 7.3, 1% Triton X-100,
1 mM PMSF, and a protease inhibitor cocktail).[6]

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C to remove cell debris.

2.4 Purification of GST-PUMA BH3

Equilibrate Glutathione Sepharose resin with Lysis Buffer.

» Add the clarified lysate to the equilibrated resin and incubate with gentle rocking for 1-2
hours at 4°C.

e Wash the resin three times with 10-20 column volumes of Wash Buffer (PBS, pH 7.3).[1]

o Elute the GST-PUMA BH3 protein with Elution Buffer (50 mM Tris-HCI, pH 8.0, 10-20 mM
reduced glutathione).[1] Collect fractions and analyze by SDS-PAGE.

e Pool the fractions containing the purified protein and dialyze against a suitable storage buffer
(e.g., PBS with 10% glycerol).

Protocol 3: Expression of His6-PUMA BH3

3.1 Transformation and Expression

Follow the same transformation and expression steps as in Protocol 2, using the pET-28a(+)-
PUMA_BH3 plasmid and an appropriate E. coli expression strain like BL21(DE3).[4] Use
kanamycin as the selection antibiotic. Induce with IPTG as described previously.

3.2 Cell Lysis

o Harvest and resuspend the cell pellet in His Lysis Buffer (50 mM NaH2PO4, 300 mM NacCl,
10 mM imidazole, pH 8.0, with 1 mM PMSF and protease inhibitors).
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e Lyse the cells by sonication and clarify the lysate by centrifugation as described in Protocol
2.3.

3.3 Puirification of His6-PUMA BH3

Equilibrate a Ni-NTA agarose column with His Lysis Buffer.
o Load the clarified lysate onto the column.

e Wash the column with 10-20 column volumes of His Wash Buffer (50 mM NaH2PO4, 300
mM NacCl, 20-40 mM imidazole, pH 8.0).[1][8]

o Elute the His6-PUMA BH3 protein with His Elution Buffer (50 mM NaH2PO4, 300 mM NacCl,
250 mM imidazole, pH 8.0).[1] Collect and analyze fractions by SDS-PAGE.

» Pool the purified fractions and dialyze against a suitable storage buffer.

Visualizations
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Caption: PUMA BH3 Signaling Pathway in Apoptosis.
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Caption: Experimental Workflow for PUMA BH3 Cloning and Expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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